7-(Trifluoromethyl)chroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

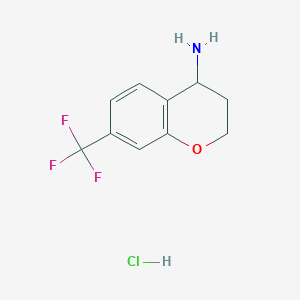

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGVNIMNZBUBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724847 |

Source

|

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-40-9 |

Source

|

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

This guide provides a comprehensive overview and a detailed, plausible synthetic protocol for the preparation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a valuable building block for researchers in drug discovery and development. The synthesis is presented in two principal stages: the formation of the key intermediate, 7-(trifluoromethyl)chroman-4-one, followed by its conversion to the target amine hydrochloride via reductive amination.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and optimize the synthesis as needed.

Part 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one

The initial and most critical stage of this synthesis is the construction of the chroman-4-one ring system with the trifluoromethyl substituent at the 7-position. Based on established methods for the synthesis of analogous 7-substituted chroman-4-ones, a Friedel-Crafts reaction followed by intramolecular cyclization is the most logical approach.[2]

Reaction Principle: Friedel-Crafts Acylation and Intramolecular Cyclization

The synthesis of the chroman-4-one core typically involves the reaction of a phenol with a three-carbon electrophile. In this case, 3-(trifluoromethyl)phenol serves as the starting material. The reaction proceeds in two steps:

-

Friedel-Crafts Acylation: The aromatic ring of 3-(trifluoromethyl)phenol attacks an acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The trifluoromethyl group is a meta-director, which would typically direct acylation to the 5-position relative to the hydroxyl group. However, the hydroxyl group is a strong ortho-, para-director, and its influence is likely to dominate, favoring acylation at the position para to it, which corresponds to the 4-position of the phenol. This leads to the formation of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, displaces the chloride to form the six-membered heterocyclic ring of the chroman-4-one.

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)chroman-4-one

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 61.7 |

| 3-Chloropropionyl chloride | 126.98 | 8.6 g | 67.7 |

| Aluminum chloride (anhydrous) | 133.34 | 18.1 g | 135.7 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| 2M Sodium hydroxide | - | As needed | - |

| Hydrochloric acid (conc.) | - | As needed | - |

| Ethyl acetate | - | For extraction | - |

| Magnesium sulfate (anhydrous) | - | For drying | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (18.1 g, 135.7 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) and 3-chloropropionyl chloride (8.6 g, 67.7 mmol) in anhydrous dichloromethane (100 mL).

-

Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

To the crude intermediate, add 2M aqueous sodium hydroxide (100 mL) and heat the mixture to reflux for 2 hours to effect cyclization.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until pH 2-3.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-(trifluoromethyl)chroman-4-one.

Part 2: Synthesis of this compound

The second stage of the synthesis involves the conversion of the ketone functionality of 7-(trifluoromethyl)chroman-4-one into a primary amine, followed by the formation of the hydrochloride salt. Reductive amination is the method of choice for this transformation.

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot:

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This reaction is typically reversible and acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, reduces the imine to the corresponding amine. A mild reducing agent such as sodium cyanoborohydride is often used as it is stable under the weakly acidic conditions required for imine formation and selectively reduces the imine over the ketone.

The final step is the precipitation of the amine as its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Reductive Amination and Salt Formation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 7-(Trifluoromethyl)chroman-4-one | 216.16 | 5.0 g | 23.1 |

| Ammonium acetate | 77.08 | 17.8 g | 231 |

| Sodium cyanoborohydride | 62.84 | 1.45 g | 23.1 |

| Methanol | - | 100 mL | - |

| Diethyl ether | - | For extraction and precipitation | - |

| 2M HCl in diethyl ether | - | As needed | - |

| Saturated sodium bicarbonate | - | For workup | - |

Procedure:

-

To a round-bottom flask, add 7-(trifluoromethyl)chroman-4-one (5.0 g, 23.1 mmol), ammonium acetate (17.8 g, 231 mmol), and methanol (100 mL).

-

Stir the mixture at room temperature until the solids dissolve.

-

Add sodium cyanoborohydride (1.45 g, 23.1 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Cool the ethereal solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 3-(trifluoromethyl)phenol.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the chroman scaffold can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, from guiding formulation strategies to interpreting structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent amine, 7-(Trifluoromethyl)chroman-4-amine. The presence of the trifluoromethyl group at the 7-position and the amine group at the 4-position of the chroman ring system are key structural features that dictate its chemical behavior.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 7-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride | N/A |

| CAS Number | 191608-40-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClF₃NO | [1][2] |

| Molecular Weight | 253.65 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)OCCC2N.Cl | [2] |

| InChI Key | XHGVNIMNZBUBRZ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [1][2] |

Synthesis Pathway

The precursor, 7-(trifluoromethyl)chroman-4-one, is commercially available or can be synthesized from 3-(trifluoromethyl)phenol through a multi-step process.[4]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reductive Amination: To a solution of 7-(trifluoromethyl)chroman-4-one in a suitable solvent (e.g., methanol or ethanol), add an amine source such as hydroxylamine hydrochloride or ammonium acetate.

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst. The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the ketone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude free amine.

-

Purify the 7-(Trifluoromethyl)chroman-4-amine by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Physicochemical Properties and Their Determination

A comprehensive characterization of the physicochemical properties is essential for the rational development of this compound.

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. As of this writing, the experimental melting point of this compound has not been reported in the public domain.

Table 2: Melting Point Data

| Compound | Melting Point (°C) | Notes |

| This compound | Not Reported | Expected to be a crystalline solid with a defined melting point. |

Experimental Protocol: Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Finely powder a small, dry sample of the compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for melting point determination.

Solubility

Solubility is a critical parameter for drug delivery and formulation. Amine hydrochlorides are generally more water-soluble than their corresponding free bases due to their ionic nature.[5] The solubility of this compound is expected to be pH-dependent.

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble, pH-dependent | As a hydrochloride salt, it will be more soluble in acidic to neutral aqueous media.[5] |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| DMSO | Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble to Insoluble | Less polar organic solvent. |

| Hexane | Insoluble | Nonpolar organic solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated (ammonium) and deprotonated (free amine) forms. This is a key parameter influencing solubility, lipophilicity, and absorption. The pKa of the conjugate acid of 7-(Trifluoromethyl)chroman-4-amine has not been experimentally reported. However, it can be estimated based on related structures. The pKa of aniline is approximately 4.6.[6] The trifluoromethyl group is strongly electron-withdrawing, which will decrease the basicity of the aromatic amine and thus lower the pKa of its conjugate acid.[7]

Table 4: pKa Estimation

| Compound | Estimated pKa | Rationale |

| This compound | ~ 3.5 - 4.5 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa relative to aniline (pKa ≈ 4.6).[7] |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Accurately weigh and dissolve a sample of this compound in a co-solvent system if necessary (e.g., water-methanol) to ensure solubility throughout the titration.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of NaOH). The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's partitioning between an oily (lipid) and an aqueous phase. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, which is more relevant for ionizable compounds like amines.

Table 5: Calculated Lipophilicity

| Parameter | Calculated Value | Source/Method |

| LogP | 2.9095 | ChemScene (Computational)[2] |

| XLogP3 | 1.8 | PubChem (Computational)[8] |

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4).

-

Prepare a solution of this compound of known concentration in the buffered aqueous phase.

-

Add an equal volume of n-octanol to the aqueous solution in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning, then allow the layers to separate completely.

-

Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC-UV.

-

Calculate LogD using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to the trifluoromethyl and amine substituents.

-

Amine Protons (-NH₃⁺): A broad singlet in the downfield region (δ 8.5-9.5 ppm), the chemical shift of which can be concentration and temperature-dependent.

-

Chroman Ring Protons:

-

-CH(N)-: A multiplet around δ 4.0-4.5 ppm.

-

-O-CH₂-: Two diastereotopic protons appearing as multiplets around δ 4.2-4.8 ppm.

-

-CH₂-: Two diastereotopic protons appearing as multiplets around δ 2.0-2.5 ppm.

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm.

-

Chroman Ring Carbons:

-

-CH(N)-: A signal around δ 45-55 ppm.

-

-O-CH₂-: A signal around δ 60-70 ppm.

-

-CH₂-: A signal around δ 25-35 ppm.

-

Experimental Protocol: NMR Spectroscopy

-

Dissolve an accurately weighed sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR techniques like COSY and HSQC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (amine) | Stretching |

| 3000-2800 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1350-1150 | C-F (trifluoromethyl) | Stretching |

| 1250-1000 | C-O (ether) | Stretching |

Experimental Protocol: FTIR Spectroscopy

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrum (ESI+):

-

Molecular Ion Peak ([M+H]⁺): The mass of the free amine (C₁₀H₁₀F₃NO) is 217.07. Therefore, a prominent peak is expected at m/z 218.08, corresponding to the protonated molecule.

-

Fragmentation Pattern: Fragmentation may involve the loss of ammonia (NH₃), the trifluoromethyl group (CF₃), or cleavage of the chroman ring.

Caption: Analytical workflow for spectroscopic characterization.

Conclusion

This technical guide has synthesized the available information on this compound and provided a framework for its comprehensive physicochemical characterization. While some experimental data remains to be reported in the scientific literature, the provided protocols, grounded in established analytical principles, offer a clear path for researchers to obtain this critical information. A thorough understanding of the properties outlined herein—solubility, pKa, lipophilicity, and spectroscopic signatures—is indispensable for advancing the study and application of this promising molecule in the field of drug discovery and development.

References

- 1. This compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 7-(trifluoromethyl)chroman-4-amine | CAS#:704208-25-3 | Chemsrc [chemsrc.com]

- 5. quora.com [quora.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journaleras.com [journaleras.com]

- 8. (R)-7-(trifluoromethyl)chroman-4-amine | C10H10F3NO | CID 46911915 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS 191608-40-9): A Key Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a specialized heterocyclic building block that has garnered significant interest within the medicinal chemistry community. Its unique structure, combining a chroman core, a reactive primary amine, and a strategically placed trifluoromethyl group, makes it a valuable intermediate for synthesizing novel therapeutic agents. The trifluoromethyl moiety is particularly crucial, as it can enhance critical pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] This guide provides an in-depth analysis of the compound's properties, a logical synthetic strategy, a detailed analytical workflow for quality control, and essential safety protocols, designed to empower researchers in leveraging this molecule for advanced drug discovery programs, particularly those targeting the central nervous system (CNS).[1]

Introduction: Strategic Importance in Medicinal Chemistry

The chroman scaffold is a privileged structure in drug design, forming the core of various biologically active compounds. When functionalized with a primary amine at the 4-position, it provides a versatile handle for chemical modification, allowing for the construction of amides, sulfonamides, and other nitrogenous derivatives essential for exploring structure-activity relationships (SAR).[1]

The defining feature of CAS 191608-40-9 is the trifluoromethyl (-CF3) group at the 7-position. Incorporating this group is a well-established strategy in modern medicinal chemistry to modulate a molecule's physicochemical profile.[2] The -CF3 group is highly electronegative and lipophilic, which can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Increased Lipophilicity: This can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-targeted drugs.[1]

-

Modulated pKa: The electron-withdrawing nature of the -CF3 group can influence the basicity of the nearby amine, affecting its ionization state at physiological pH and its potential for ionic interactions with biological targets.

Consequently, this compound serves not merely as an inert scaffold but as an active contributor to the pharmacokinetic and pharmacodynamic profile of the final drug candidate.

Physicochemical and Computed Properties

A comprehensive understanding of a molecule's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 191608-40-9 | [3] |

| Molecular Formula | C₁₀H₁₁ClF₃NO | [3][4] |

| Molecular Weight | 253.65 g/mol | [3][4] |

| Purity | Typically ≥95% | [3][4] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| Computed logP | 2.9095 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Synthetic Strategy and Rationale

This compound is typically synthesized from its ketone precursor, 7-(trifluoromethyl)chroman-4-one (CAS: 111141-02-7).[5] The most logical and widely adopted method for this transformation is reductive amination .

Causality Behind the Method: Reductive amination is a robust and high-yielding reaction that proceeds in two main steps:

-

Imine Formation: The ketone reacts with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine or enamine. This step is often catalyzed by a mild acid.

-

Reduction: A reducing agent, chosen for its selectivity, reduces the imine C=N bond to a C-N single bond, yielding the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are frequently used because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate.

The final step involves treating the free amine with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)chroman-4-amine HCl.

Analytical Characterization Workflow

Ensuring the purity and identity of a starting material is a non-negotiable tenet of scientific integrity. For a compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the gold-standard technique for purity assessment.

Recommended Protocol: Reverse-Phase HPLC

This protocol is designed as a self-validating system, providing clear, reproducible results. It is based on established methods for analyzing similar aromatic amines in pharmaceutical contexts.[6]

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector.[6]

-

C18 column (e.g., Thermo BDS Hypersil, 250 x 4.6 mm, 5 µm particle size).[6]

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Triethylamine (TEA)

-

Deionized Water

Methodology:

-

Mobile Phase Preparation (Justification):

-

Prepare a 0.03 M KH₂PO₄ buffer. The phosphate buffer is used to control the pH of the mobile phase, ensuring consistent ionization of the analyte and reproducible retention times.

-

The final mobile phase consists of Acetonitrile : 0.03 M KH₂PO₄ Buffer : Triethylamine (50:50:0.1, v/v/v) .[6] Acetonitrile serves as the organic modifier. Triethylamine is added as a "tailing suppressor"; it is a basic amine that competitively binds to residual acidic silanol groups on the silica-based C18 column, preventing the basic analyte from interacting with them and ensuring sharp, symmetrical peaks.

-

Filter the mobile phase through a 0.45 µm membrane and degas for 15 minutes in an ultrasonic bath to prevent bubbles in the pump system.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 250 nm (Aromatic compounds typically exhibit strong absorbance in this region).

-

Column Temperature: Ambient.

-

Run Time: Sufficiently long to ensure all late-eluting impurities are observed (e.g., 15-20 minutes).

-

-

Data Interpretation & System Validation:

-

The primary peak corresponds to the 7-(Trifluoromethyl)chroman-4-amine. Its identity can be confirmed by comparing its retention time to a certified reference standard if available.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

-

The presence of small peaks indicates impurities, which could be unreacted starting materials, by-products, or degradation products.

-

Caption: Standard analytical workflow for purity determination by RP-HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any research chemical.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7] Gloves must be inspected before use and disposed of properly after handling.[7]

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

For long-term stability, storage at room temperature under an inert atmosphere is recommended.[1]

-

Conclusion

This compound (CAS 191608-40-9) is a strategically designed molecular building block that offers significant advantages for drug discovery programs. The combination of its reactive amine handle and the pharmacokinetically favorable trifluoromethyl group makes it an invaluable intermediate for synthesizing novel compounds with enhanced properties. By understanding its synthesis, employing rigorous analytical validation, and adhering to strict safety protocols, researchers can effectively and safely utilize this compound to accelerate the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [cymitquimica.com]

- 5. 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7 | Chemsrc [chemsrc.com]

- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. Page loading... [guidechem.com]

molecular structure of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

An In-depth Technical Guide to the Molecular Structure of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (CAS No: 191608-40-9). The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications, particularly those targeting the central nervous system.[1][2] This document details the critical architectural features of the title compound, including its stereochemistry and the influence of the trifluoromethyl moiety. We present validated, step-by-step protocols for its synthesis and structural elucidation, explaining the scientific rationale behind key experimental choices. All methodologies are grounded in established chemical principles to ensure reproducibility and accuracy, supported by authoritative references.

Introduction: The Strategic Importance of the Chroman-4-Amine Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional topology, making it an excellent scaffold for designing molecules with specific interactions at biological targets. Chroman-4-amine derivatives, in particular, have garnered significant interest as potent inhibitors of enzymes such as monoamine oxidase (MAO), which is a key target in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position is a common tactic in modern drug design. This group can significantly enhance a molecule's pharmacokinetic profile by increasing metabolic stability and improving cell membrane permeability due to its high lipophilicity.[3] The primary amine at the 4-position not only serves as a key pharmacophoric feature for target binding but also provides a handle for forming the hydrochloride salt, which typically improves solubility and stability. A thorough understanding of the precise is therefore fundamental to any research or development program involving this compound.

Molecular Architecture and Physicochemical Properties

The foundational structure consists of a dihydropyran ring fused to a benzene ring. The key substituents are the trifluoromethyl group on the aromatic ring and the amine at the chiral C4 position.

-

Systematic Name: 7-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClF₃NO | [4][5] |

| Molecular Weight | 253.65 g/mol | [4][5] |

| Appearance | White to off-white solid | Assumed based on typical amine hydrochlorides |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |

| XLogP3 | 1.8 (for the free base) | [7] |

| Hydrogen Bond Donor Count | 1 (for the free base) | [4] |

| Hydrogen Bond Acceptor Count | 2 (for the free base) | [4] |

The Critical Role of Stereochemistry

The carbon atom at the 4-position of the chroman ring is a chiral center. Consequently, the molecule exists as a pair of enantiomers:

-

(R)-7-(Trifluoromethyl)chroman-4-amine

-

(S)-7-(Trifluoromethyl)chroman-4-amine

Biological systems are inherently chiral, and as such, enantiomers of a drug candidate frequently exhibit different pharmacological activities, potencies, and toxicological profiles. It is imperative for drug development professionals to work with either the pure enantiomers or a consistent racemic mixture. The synthesis of specific enantiomers, such as (S)-7-(trifluoromethyl)chroman-4-amine (CAS 1140496-05-4), often requires specialized asymmetric synthesis or chiral resolution techniques.[8]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of racemic this compound is typically achieved via a two-step process starting from the corresponding phenol. The protocol below is based on well-established methodologies for chromanone and chroman-amine synthesis.[9][10]

Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one (Intermediate)

Causality: This step involves an intramolecular Friedel-Crafts acylation (or a related cyclization) to form the chromanone ring. 3-(Trifluoromethyl)phenol is reacted with an acrylic acid equivalent, and a strong acid catalyst promotes the cyclization onto the electron-rich aromatic ring.

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent like toluene.

-

Catalyst Addition: Cautiously add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture.

-

Reagent Addition: At 0-10 °C, slowly add crotonic acid (1.1 eq). The controlled addition is necessary to manage the initial exotherm.

-

Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours. The reaction progress must be monitored by a self-validating system, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. This quenches the catalyst and precipitates the crude product.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone is then purified by flash column chromatography on silica gel.

Step 2: Reductive Amination and Salt Formation

Causality: This step transforms the ketone into the primary amine. The ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride. The final step involves protonating the resulting free amine with HCl to form the stable, crystalline hydrochloride salt.

Protocol:

-

Reaction Setup: Dissolve the purified 7-(Trifluoromethyl)chroman-4-one (1.0 eq) in methanol.

-

Reagent Addition: Add ammonium acetate ( ~10 eq) as the ammonia source.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) ( ~1.5 eq) portion-wise. The pH should be maintained between 6 and 7 for optimal imine formation and reduction.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Again, monitor to completion via TLC or LC-MS.

-

Work-up: Quench the reaction by adding 1M HCl. Concentrate the mixture to remove methanol. Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Isolation of Free Base: Basify the aqueous layer to pH >10 with 3M NaOH and extract the free amine product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of isopropanol or diethyl ether. Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

-

Final Product: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: High-level workflow for the synthesis of the target compound.

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and for ensuring the purity of the final compound.

Caption: Integrated workflow for structural validation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment. Key signals will include distinct aromatic protons, diastereotopic methylene protons on the chroman ring, and the methine proton at C4. Coupling constants help define the ring conformation.

-

¹³C NMR: Confirms the carbon skeleton, with characteristic shifts for the aromatic, aliphatic, and CF₃ carbons.

-

¹⁹F NMR: Essential for confirming the presence of the trifluoromethyl group, which should appear as a singlet.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. For this compound, analysis would be performed on the free base, and the expected exact mass for the protonated molecule [C₁₀H₁₁F₃NO]⁺ would be calculated and compared to the experimental value to within a few parts per million (ppm).

X-Ray Crystallography

-

Single-Crystal X-Ray Diffraction: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure. It is the only routine method to unambiguously determine the absolute stereochemistry (R or S) of a chiral center.

High-Performance Liquid Chromatography (HPLC)

-

Purity Assessment: HPLC is used to determine the purity of the final compound. Using a suitable column and mobile phase, the area of the main product peak relative to the total peak area gives a quantitative measure of purity, which should typically be >95% for research applications.

Conclusion

The represents a carefully designed scaffold for medicinal chemistry research. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be unequivocally confirmed using a suite of standard analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, validate, and confidently utilize this compound in their drug discovery efforts. The emphasis on self-validating protocols and a multi-technique characterization approach ensures the scientific integrity and reproducibility required for advanced research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. (R)-7-(trifluoromethyl)chroman-4-amine | C10H10F3NO | CID 46911915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1140496-05-4_(S)-7-(TRIFLUOROMETHYL)CHROMAN-4-AMINE,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-(Trifluoromethyl)chroman-4-amine hydrochloride: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS: 191608-40-9), a key heterocyclic amine derivative relevant in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive dataset. Each predicted spectrum is accompanied by a rigorous interpretation, explaining the underlying structural and electronic factors that govern the spectral features. This guide is designed for researchers, scientists, and drug development professionals, offering not only a structural blueprint of the target molecule but also a pedagogical framework for spectroscopic analysis of complex organic compounds.

Introduction: The Structural Elucidation Imperative

This compound is a substituted chroman derivative featuring a stereocenter at the C4 position, a primary amine, and an electron-withdrawing trifluoromethyl group on the aromatic ring. The trifluoromethyl moiety is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount.

Spectroscopic techniques provide a non-destructive window into the molecular architecture. This guide will systematically deconstruct the predicted spectroscopic signature of the title compound, offering a robust analytical workflow from first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[1] For this compound, we will analyze the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The hydrochloride salt form means the amine exists as an ammonium group (-NH₃⁺), and its protons will be observable, though they may be broad and exchangeable with deuterium in solvents like D₂O.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.50 | broad s | 3H | -NH₃⁺ | Protons on the ammonium group are deshielded and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent. |

| ~7.75 | d | 1H | H-5 | Aromatic proton ortho to the electron-withdrawing CF₃ group, expected to be significantly deshielded. Coupled to H-6. |

| ~7.60 | s | 1H | H-8 | Aromatic proton between the CF₃ and ether oxygen. Appears as a singlet or narrow doublet due to minimal coupling. |

| ~7.30 | d | 1H | H-6 | Aromatic proton meta to the CF₃ group. Coupled to H-5. |

| ~4.55 | m | 1H | H-2a (axial) | Diastereotopic proton of the methylene group adjacent to the ether oxygen. Typically the axial proton is more shielded. |

| ~4.40 | t | 1H | H-4 | Methine proton adjacent to the ammonium group, deshielded by the nitrogen. Coupled to the C3 protons. |

| ~4.30 | m | 1H | H-2b (equatorial) | Diastereotopic proton of the methylene group adjacent to the ether oxygen. |

| ~2.40 | m | 1H | H-3a | Diastereotopic proton of the methylene group at C3, coupled to H-4 and H-3b. |

| ~2.20 | m | 1H | H-3b | Diastereotopic proton of the methylene group at C3, coupled to H-4 and H-3a. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The powerful electron-withdrawing effect of the trifluoromethyl group will have a pronounced impact on the aromatic carbon shifts.[2]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) | Assignment | Rationale |

|---|---|---|---|

| ~155.0 | - | C-8a | Aromatic quaternary carbon attached to the ether oxygen, significantly deshielded. |

| ~131.0 | ~32 | C-7 | Aromatic quaternary carbon directly attached to the CF₃ group. Exhibits C-F coupling. |

| ~128.5 | ~4 | C-5 | Aromatic CH carbon ortho to the CF₃ group. Exhibits smaller C-F coupling. |

| ~124.0 | ~272 | -CF₃ | Carbon of the trifluoromethyl group, appears as a strong quartet due to one-bond coupling with three fluorine atoms.[3] |

| ~122.0 | ~4 | C-8 | Aromatic CH carbon meta to the CF₃ group. |

| ~120.0 | - | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~118.0 | - | C-6 | Aromatic CH carbon meta to the CF₃ group. |

| ~65.0 | - | C-2 | Methylene carbon adjacent to the ether oxygen. |

| ~48.0 | - | C-4 | Methine carbon attached to the ammonium group. |

| ~30.0 | - | C-3 | Methylene carbon adjacent to the stereocenter. |

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is chosen for its excellent solubilizing power for hydrochloride salts and to allow for the observation of the -NH₃⁺ protons.

-

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ammonium, trifluoromethyl, and aromatic moieties.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200-2800 | Strong, Broad | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1620 & ~1520 | Medium | N-H Bend | Primary Ammonium (-NH₃⁺) |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350-1100 | Very Strong, Broad | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1260 | Strong | C-O Stretch | Aryl-Alkyl Ether |

Interpretation:

-

Ammonium Stretches (3200-2800 cm⁻¹): The most prominent feature for this salt will be a very broad and strong absorption band due to the N-H stretching vibrations of the -NH₃⁺ group.[6] This often overlaps with the C-H stretching region.

-

C-F Stretches (1350-1100 cm⁻¹): The trifluoromethyl group will produce one or more very strong and characteristic absorption bands in this region due to the symmetric and asymmetric C-F stretching modes.[7][8]

-

Ammonium Bends (~1620 & ~1520 cm⁻¹): Asymmetric and symmetric N-H bending vibrations for the primary ammonium group are expected in this region.[9]

-

Aromatic Region: Standard aromatic C=C stretching peaks are expected around 1600 and 1480 cm⁻¹.

IR Spectroscopy Experimental Protocol

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent to IR radiation in the diagnostic region.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum to identify the key absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural details based on fragmentation patterns.[10] For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique. The molecular weight of the free base (C₁₀H₁₀F₃NO) is 217.19 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

Predicted Key Ions and Fragments

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 217 | [M]⁺˙ | Molecular ion of the free base. |

| 200 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion. |

| 188 | [M - C₂H₅N]⁺˙ | Retro-Diels-Alder (RDA) fragmentation of the chroman ring.[11] |

| 174 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the CH₂NH₂ radical. |

| 145 | [M - C₂H₅N - CO]⁺ | Subsequent loss of carbon monoxide from the RDA fragment. |

Interpretation of Fragmentation:

-

Molecular Ion (m/z 217): The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[12]

-

Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the bond alpha to the nitrogen atom.[13][14] For this molecule, cleavage between C4 and the aromatic ring would lead to a fragment at m/z 174.

-

Retro-Diels-Alder (RDA) Reaction: Chroman structures are known to undergo a characteristic RDA fragmentation, leading to the expulsion of the C2-C3-C4-N unit. This would result in a major fragment at m/z 188.

Mass Spectrometry Experimental Workflow

Objective: To confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology:

-

Ionization Method: Electron Ionization (EI) is a classic hard ionization technique that provides rich fragmentation data. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) could be used to confirm the molecular ion with minimal fragmentation, which would show a prominent ion at m/z 218 [M+H]⁺.

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for EI) or by dissolving in a suitable solvent like methanol and infusing into the source (for ESI).

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed masses and known chemical principles.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a crucial piece of the solution. The workflow presented here demonstrates a logical progression from broad functional group identification (IR) to detailed connectivity mapping (NMR) and finally to molecular weight and fragmentation confirmation (MS).

Caption: Integrated workflow for structural elucidation.

This guide presents a robust, predictive model for the complete spectroscopic characterization of this compound. By grounding these predictions in the fundamental principles of each technique and citing established data for analogous structures, we provide a reliable and educational framework for scientists. The described protocols represent self-validating systems that, when applied to an actual sample, would rigorously confirm or refute the predicted data, leading to unambiguous structural assignment.

References

- 1. ijirset.com [ijirset.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Trifluoromethyl radical [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

biological activity of trifluoromethylated chromanamine derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Chromanamine Derivatives

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound improvements in metabolic stability, target affinity, and bioavailability. While the chromanamine framework represents a "privileged" structure found in numerous bioactive compounds, the specific exploration of its trifluoromethylated derivatives remains a nascent field. This technical guide synthesizes the current understanding and future potential of these compounds by examining the well-documented biological activities of their close structural and electronic analogs, particularly trifluoromethylated tetrahydroquinolines (THQs). We will explore the potent anticancer activities mediated through pathways such as PI3K/AKT/mTOR inhibition, and delve into the neuropharmacological potential centered on monoamine oxidase (MAO) modulation. By detailing structure-activity relationships, quantitative efficacy data, and robust experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals poised to investigate this promising class of molecules.

The Strategic Imperative for Trifluoromethylated Heterocycles in Drug Discovery

The design of novel therapeutics is an exercise in molecular optimization. Success hinges on creating molecules that not only interact potently with a biological target but also possess the requisite pharmacokinetic properties to reach that target and exert a therapeutic effect. The fusion of a proven heterocyclic core like chromanamine with a transformative functional group like trifluoromethyl represents a powerful strategy toward this goal.

The Chromanamine Scaffold: A Privileged Structure

The chromane ring system is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of an amine functionality to create the chromanamine scaffold opens new vectors for chemical modification and physiological interactions, particularly in the context of neurological and metabolic targets. Its structural rigidity and defined stereochemistry make it an ideal starting point for building highly specific therapeutic agents.

The Trifluoromethyl Group: A Quantum Leap in Medicinal Chemistry

The trifluoromethyl (CF₃) group is one of the most impactful substituents in drug design.[2] Its unique electronic properties and steric profile confer multiple advantages simultaneously:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common failure point for many drug candidates.[3]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, it can lower the pKa of nearby amines, altering their ionization state at physiological pH and thus influencing target binding and solubility.[2]

-

Improved Target Binding: The CF₃ group can engage in unique, favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, that can lead to enhanced binding affinity.[3]

Bioisosteric Scaffolds: The Case for Tetrahydroquinolines

Direct and extensive research on the biological activity of trifluoromethylated chromanamines is limited in publicly accessible literature. However, the principle of bioisosteric replacement allows for robust and predictive insights. The tetrahydroquinoline (THQ) scaffold, where the oxygen atom of the chroman ring is replaced by a nitrogen atom, is an exceptionally close bioisostere. The pharmacological activities of trifluoromethylated THQs are well-documented and provide a powerful model for understanding the likely potential of their chromanamine counterparts. This guide will leverage data from this analogous series to build a comprehensive profile.

Synthesis and Chemical Space

The synthesis of trifluoromethylated chromanamine derivatives, while not the primary focus of this guide, generally involves multi-step sequences. A conceptual workflow often begins with the construction of the core heterocyclic ring, followed by the strategic introduction of the trifluoromethyl group and the amine functionality. Modern synthetic methods, including photoredox catalysis, have greatly simplified the direct trifluoromethylation of aromatic and heteroaromatic systems.[3]

Caption: A generalized workflow for the synthesis of trifluoromethylated chromanamines.

Anticancer Activity: A Primary Therapeutic Frontier

The most compelling data for the biological activity of this compound class comes from studies on trifluoromethylated tetrahydroquinolines, which demonstrate potent and selective anticancer effects.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Studies on trifluoromethylated THQ derivatives show that they can induce autophagy and apoptosis in cancer cells by disrupting this very pathway. The potent electron-withdrawing nature of the CF₃ groups on the molecule appears crucial for its inhibitory activity.

Caption: Inhibition of the mTOR signaling pathway by trifluoromethylated derivatives.

Structure-Activity Relationship (SAR) Insights

SAR analysis of trifluoromethylated THQ derivatives reveals critical determinants for their anticancer potency. The presence of two trifluoromethyl groups on the benzamide moiety was found to significantly increase cytotoxicity against multiple cancer cell lines. This suggests that the strong electron-withdrawing character is essential for potent target engagement, likely within the ATP-binding pocket of mTOR or a related kinase. Furthermore, the incorporation of a morpholine group, which enhances solubility and membrane permeability, also contributes positively to the overall activity profile.

Quantitative Analysis of In Vitro Efficacy

The potency of these compounds has been quantified using standard in vitro cytotoxicity assays. The data clearly demonstrates sub-micromolar efficacy against various human cancer cell lines, in some cases exceeding the potency of standard-of-care agents.

| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Source |

| 10e (THQ Analog) | A549 (Lung) | mTOR | 0.033 | |

| 10e (THQ Analog) | MCF-7 (Breast) | mTOR | 0.125 | |

| 10e (THQ Analog) | MDA-MB-231 (Breast) | mTOR | 0.098 | |

| 20d (THQ Analog) | HCT-116 (Colon) | ROS Induction | Micromolar |

Neuropharmacological Potential: Modulating Monoamine Systems

Rationale: Chromanamines as Monoamine Oxidase (MAO) Inhibitors

There is evidence to suggest that the chromanamine scaffold has been investigated in the context of antidepressants. This strongly implies that these molecules may act on the central nervous system, with a likely target being the monoamine regulatory system. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases neurotransmitter availability and is a validated strategy for treating depression and neurodegenerative diseases like Parkinson's. The amine functionality of the chromanamine core is well-suited to interact with the active site of MAO enzymes.

Caption: Mechanism of MAO inhibition to increase neurotransmitter levels.

The Role of Trifluoromethylation in Neuro-active Drugs

The utility of the CF₃ group in CNS-acting drugs is well-established, with fluoxetine being a landmark example. Its ability to enhance lipophilicity is crucial for improving penetration across the blood-brain barrier. By combining the MAO-inhibiting potential of the chromanamine scaffold with the favorable pharmacokinetic properties imparted by trifluoromethylation, it is plausible to design potent and brain-penetrant neuro-therapeutics.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, the evaluation of trifluoromethylated chromanamine derivatives requires validated experimental protocols.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of a compound on cultured cancer cells. The causality is direct: viable cells with active metabolism convert MTT into a purple formazan product; a decrease in this conversion is proportional to the level of cell death induced by the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated chromanamine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The mitochondrial reductases of living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

References

A Strategic Guide to Unveiling the Therapeutic Potential of 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Abstract

7-(Trifluoromethyl)chroman-4-amine hydrochloride is a novel chemical entity poised at the intersection of two pharmacologically significant motifs: the "privileged" chroman scaffold and the bio-enhancing trifluoromethyl group. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust, testable hypotheses regarding its potential therapeutic targets. This guide presents a hypothesis-driven roadmap for the systematic investigation of this compound. We postulate primary therapeutic potentials in neurodegenerative disorders and oncology, focusing on targets such as Sirtuin 2 (SIRT2), Monoamine Oxidase B (MAO-B), and various cancer-related pathways. For each proposed target class, this document outlines the scientific rationale, a tiered experimental validation workflow, and detailed, self-validating protocols designed to elucidate the compound's mechanism of action and therapeutic promise.

Introduction: Deconstructing a Molecule of Interest

The rational design of new therapeutic agents often involves the strategic combination of well-characterized pharmacophores. This compound is a prime example of such a design. Its molecular architecture suggests a confluence of desirable pharmacological properties, making it a compelling candidate for target identification and drug development programs.

-

The Chroman Scaffold: The chroman ring system is widely distributed in nature and is recognized as a privileged structure in medicinal chemistry.[1][2] Derivatives built upon this scaffold have demonstrated a vast array of biological activities, including anticancer, neuroprotective, antiepileptic, and antimicrobial effects.[2][3][4]

-

The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[5] This highly electronegative and metabolically stable group can improve target binding affinity, increase lipophilicity for better membrane penetration (including the blood-brain barrier), and block metabolic degradation, thereby extending the compound's half-life.[5][6][7]

-

The 4-Amine Moiety: The primary amine at the 4-position is a critical functional group, capable of forming key hydrogen bonds and salt bridges within protein binding pockets. This moiety is a cornerstone of many successful kinase inhibitors and other targeted therapies.[8]

This guide provides a logical and efficient framework for systematically exploring the biological activities of this compound, moving from broad phenotypic screening to specific molecular target validation.

Caption: Key Pharmacophores of the Target Compound.

Physicochemical Profile

A foundational understanding of a compound's properties is essential before embarking on biological assays. The hydrochloride salt form enhances solubility for in vitro testing. Key computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClF₃NO | [9] |

| Molecular Weight | 253.65 g/mol | [9] |

| XLogP3 | 1.8 | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Polar Surface Area | 35.3 Ų | [10] |

The moderate XLogP3 value suggests a favorable balance between solubility and membrane permeability, a crucial attribute for bioavailability and potential central nervous system (CNS) activity.

Hypothesis-Driven Target Identification: A Multi-Pronged Approach

Based on extensive analysis of structurally related compounds, we propose three primary therapeutic avenues for investigation. Each hypothesis is grounded in authoritative literature and forms the basis for a dedicated experimental workflow.

Hypothesis A: Inhibition of Sirtuin 2 (SIRT2) for Neuroprotection and Oncology

-

Rationale: SIRT2, a NAD+-dependent deacetylase, is a compelling therapeutic target implicated in neurodegenerative diseases (e.g., Parkinson's, Huntington's) and cancer.[1] Inhibition of SIRT2 has been shown to decrease neuronal cell death and inhibit tumor growth.[1] The chroman-4-one scaffold, which is structurally analogous to our target compound, is a known potent and selective inhibitor of SIRT2, with IC50 values in the low micromolar range.[11][12][13] The presence of an electron-withdrawing trifluoromethyl group on the chroman ring is consistent with substitutions known to be favorable for SIRT2 inhibitory activity.[1][12]

-

Potential Indications: Parkinson's Disease, Huntington's Disease, Glioblastoma.

Hypothesis B: Inhibition of Monoamine Oxidase B (MAO-B) for Neurodegenerative Disorders

-

Rationale: MAO-B is a key enzyme that metabolizes neurotransmitters, particularly dopamine. Its inhibition is a clinically validated strategy for treating Parkinson's disease.[3] Multiple studies have identified chromone and chroman-4-one derivatives as potent and selective inhibitors of human MAO-B.[3][14] A study on 5-hydroxy-2-methyl-chroman-4-one identified it as a reversible and competitive MAO-B inhibitor with a Ki of 0.896 µM.[3] The chroman core of our compound provides a strong basis for hypothesizing MAO-B inhibitory action.

-

Potential Indications: Parkinson's Disease, Alzheimer's Disease.

Hypothesis C: Broad-Spectrum Anticancer Activity

-

Rationale: The chroman scaffold is a well-established pharmacophore in oncology drug discovery, with derivatives showing activity against breast cancer, lung cancer, and other solid tumors.[4][15][16] Furthermore, trifluoromethyl-substituted chromones have recently been synthesized and evaluated as potential anticancer agents, showing promising cytotoxicity against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines.[15] Given the dual precedent of both the core scaffold and the key substituent, evaluating the compound's general cytotoxic and antiproliferative effects is a logical priority. Potential downstream targets could include kinases, bromodomains, or enzymes involved in cell cycle regulation.[17]

-

Potential Indications: Breast Cancer, Lung Cancer, Colorectal Cancer.

A Tiered Roadmap for Target Validation

To systematically test these hypotheses, we propose a tiered experimental workflow. This approach ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies.

Caption: Tiered Workflow for Target Validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for robust and interpretable data.

Protocol 5.1: Tier 1 - SIRT2 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human SIRT2.

-

Principle: This is a fluorescence-based assay that measures the deacetylation of a peptide substrate. The reaction is coupled to a developer that produces a fluorescent signal only when the substrate is deacetylated.

-

Materials:

-

Recombinant Human SIRT2 enzyme

-

SIRT-Glo™ Assay Kit (or equivalent) containing acetylated peptide substrate, NAD+, and developer solution.

-

Test Compound: 7-(Trifluoromethyl)chroman-4-amine HCl, dissolved in DMSO to 10 mM stock.

-

Positive Control Inhibitor: AGK2 or SirReal2.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

White, opaque 96-well or 384-well plates.

-

-

Methodology:

-

Compound Preparation: Perform a serial dilution of the 10 mM test compound stock in DMSO, followed by a dilution in Assay Buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤1%.

-

Reaction Setup (per well):

-

Add 20 µL of Assay Buffer.

-

Add 5 µL of test compound dilution, positive control, or vehicle (DMSO in buffer).

-

Add 12.5 µL of SIRT2 enzyme diluted in Assay Buffer.

-

Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

-